molecular formula C23H16Cl2F3N3O B392943 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B392943
M. Wt: 478.3g/mol
InChI Key: AHXBYDUEZFTIRG-UHFFFAOYSA-N
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Description

2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, trifluoromethyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted anilines with ketones, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substitutions, such as:

  • 2-Amino-4-(4-chlorophenyl)-1-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-4-(4-chlorophenyl)-1-[2-chloro-5-methylphenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups, along with the quinoline core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H16Cl2F3N3O

Molecular Weight

478.3g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H16Cl2F3N3O/c24-14-7-4-12(5-8-14)20-15(11-29)22(30)31(17-2-1-3-19(32)21(17)20)18-10-13(23(26,27)28)6-9-16(18)25/h4-10,20H,1-3,30H2

InChI Key

AHXBYDUEZFTIRG-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

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